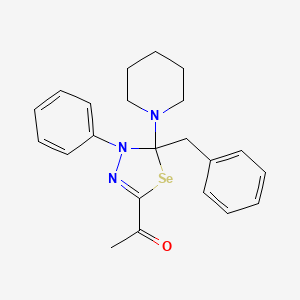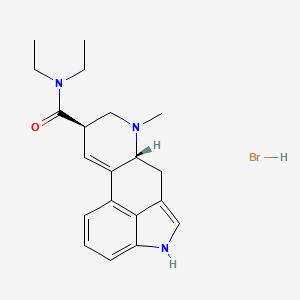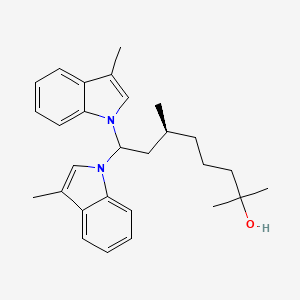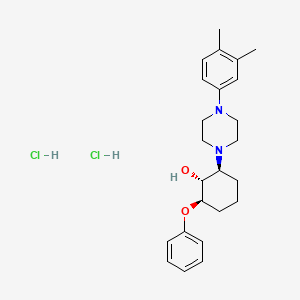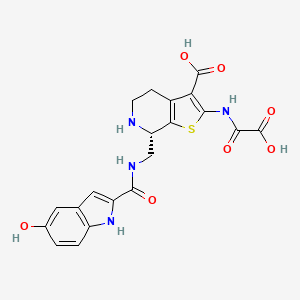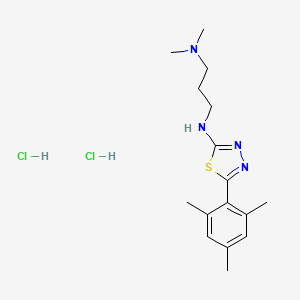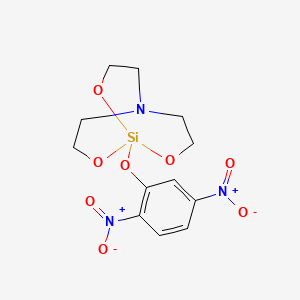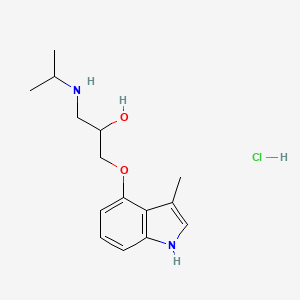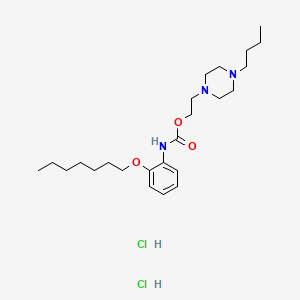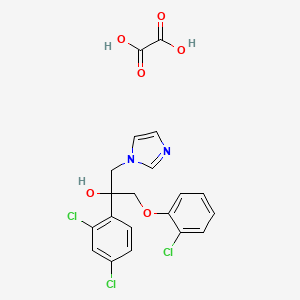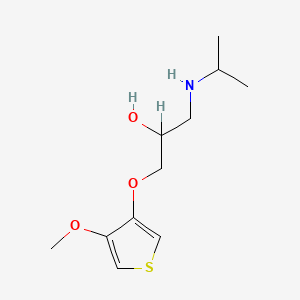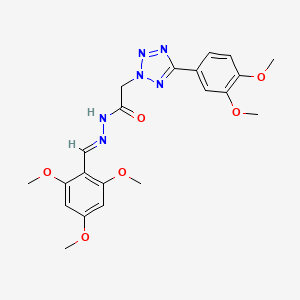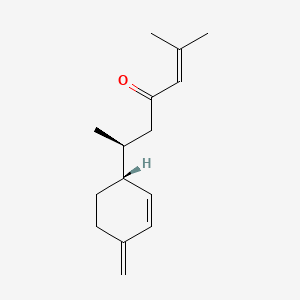
(+)-I2-Turmerone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-beta-Turmerone is a bioactive compound found in turmeric (Curcuma longa). It is one of the major constituents of turmeric essential oil and is known for its potential therapeutic properties. This compound has garnered significant attention due to its anti-inflammatory, antioxidant, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Turmerone can be achieved through various methods. One common approach involves the extraction of turmeric essential oil followed by chromatographic separation to isolate (+)-beta-Turmerone. Another method includes the chemical synthesis starting from simpler organic compounds through a series of reactions such as cyclization and oxidation.
Industrial Production Methods
Industrial production of (+)-beta-Turmerone typically involves the extraction of turmeric essential oil using steam distillation. The essential oil is then subjected to fractional distillation or chromatography to purify (+)-beta-Turmerone. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(+)-beta-Turmerone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert (+)-beta-Turmerone to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and reagents like acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
(+)-beta-Turmerone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways and cellular functions.
Medicine: It exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the formulation of health supplements and cosmetic products due to its therapeutic properties.
Mechanism of Action
The mechanism of action of (+)-beta-Turmerone involves multiple molecular targets and pathways. It modulates inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines. It also exerts antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it induces apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
(+)-beta-Turmerone is often compared with other curcuminoids and sesquiterpenes found in turmeric. Similar compounds include:
Curcumin: Known for its potent anti-inflammatory and antioxidant properties.
Ar-turmerone: Another major constituent of turmeric essential oil with similar therapeutic effects.
Bisdemethoxycurcumin: A curcuminoid with anti-inflammatory and anticancer activities.
What sets (+)-beta-Turmerone apart is its unique chemical structure and specific biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
170705-10-9 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(6S)-2-methyl-6-[(1R)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14+/m0/s1 |
InChI Key |
JIJQKFPGBBEJNF-UONOGXRCSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)C=C(C)C)[C@H]1CCC(=C)C=C1 |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


